2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
Description
2-[5-Amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid (CAS: 174891-10-2) is a pyrazole derivative featuring an amino group at the 5-position, an isopropyl substituent at the 3-position, and an acetic acid moiety linked to the pyrazole nitrogen. Its molecular formula is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol .
Properties
IUPAC Name |
2-(5-amino-3-propan-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)6-3-7(9)11(10-6)4-8(12)13/h3,5H,4,9H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFQAOOHHEWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring can be further functionalized by introducing the amino group and the isopropyl group through nucleophilic substitution reactions.
Acetic acid moiety introduction:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity: Amino Group: In the target compound, the 5-amino group facilitates hydrogen bonding and participation in nucleophilic reactions, making it suitable for bioactive molecule design . Trifluoromethyl (CF₃): In [5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, the CF₃ group increases lipophilicity and metabolic stability, a common strategy in drug design . Nitro Group: The nitro substituent in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid enhances electrophilicity, enabling use in electrophilic substitution reactions .
In contrast, the phenyl group in 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid increases aromatic stacking interactions . MIDA-boryl analogs (e.g., compound 5f ) exhibit unique reactivity in cross-coupling reactions, diverging from the target compound’s biological focus.
Acid-Base Properties :
- The acetic acid moiety in all compounds contributes to water solubility. However, electron-withdrawing groups like CF₃ lower the pKa (e.g., ~3.5 for CF₃-substituted analogs ), enhancing acidity compared to the target compound (pKa ~4.2).
Biological Activity
2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid, also known as a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring, which is known for its versatility in medicinal chemistry. The following sections will detail the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H13N3O2, and it features a five-membered pyrazole ring with an amino group and an acetic acid moiety. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro tests have shown promising results against a range of pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.45 | 0.50 |
| Pseudomonas aeruginosa | 0.30 | 0.35 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The presence of the amino group in the structure may enhance its ability to form hydrogen bonds with bacterial enzymes, leading to inhibition of their function.
Study 1: Antimicrobial Evaluation
In a study published in ACS Omega, five pyrazole derivatives were tested for their antimicrobial properties, with one derivative showing an MIC as low as 0.22 µg/mL against Staphylococcus aureus . This highlights the potential of pyrazole derivatives in developing new antimicrobial agents.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of pyrazole compounds indicates that modifications to the substituents on the pyrazole ring can significantly affect biological activity. For instance, adding alkyl groups has been shown to enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
